Disperse Violet 1

Beschreibung

The exact mass of the compound 1,4-Diaminoanthraquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63807. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Disperse Violet 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disperse Violet 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,4-diaminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMQNRKSAWNXBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041252 | |

| Record name | 1,4-Diaminoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark violet solid; [EC: SCCS (Scientific Committee on Consumer Safety), Opinion on Disperse Violet 1, 22 June 2010] Black powder; [Alfa Aesar MSDS] | |

| Record name | 1,4-Diaminoanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

128-95-0, 71775-54-7 | |

| Record name | Disperse Violet 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diaminoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diaminoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diaminoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diaminoanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Violet 9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE VIOLET 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21HDQ0TKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Disperse Violet 1: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 1, also known by its chemical name 1,4-diaminoanthraquinone, is a synthetic dye belonging to the anthraquinone class.[1][2] It is registered under the CAS number 128-95-0.[3] This document provides a comprehensive technical overview of Disperse Violet 1, detailing its chemical structure, physicochemical and spectral properties. It also outlines detailed experimental protocols for its synthesis, purification, and characterization, and explores its potential applications in drug development as a kinase and protease inhibitor, as well as in materials science for solar cell technology.

Chemical Structure and Identification

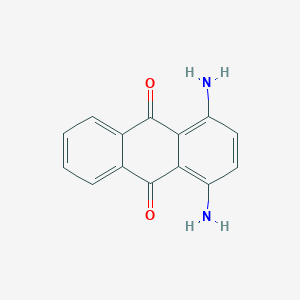

Disperse Violet 1 is characterized by a central anthraquinone core with two amino groups substituted at the C1 and C4 positions.

-

Chemical Name: 1,4-diaminoanthracene-9,10-dione[4]

-

Synonyms: 1,4-Diaminoanthraquinone, Disperse Violet 2R, Acetate Red Violet R[5]

-

Molecular Formula: C₁₄H₁₀N₂O₂[4]

-

Molecular Weight: 238.24 g/mol [4]

-

CAS Number: 128-95-0[3]

-

Chemical Structure:

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties of Disperse Violet 1 is presented in the tables below.

Table 1: Physicochemical Properties of Disperse Violet 1

| Property | Value | References |

| Physical State | Dark violet to black solid/powder | [4][5] |

| Melting Point | 265-270 °C | [6] |

| Solubility | Soluble in benzene, pyridine; slightly soluble in hot aniline acetate, ethanol. | [6] |

| Vapor Pressure | <1 hPa (25 °C) | |

| pKa | 1.17 ± 0.20 (Predicted) | |

| LogP | 3.000 |

Table 2: Spectral Properties of Disperse Violet 1

| Spectral Data Type | Key Features and Parameters | References |

| ¹H NMR | Spectrum available. | [7] |

| ¹³C NMR | Spectra have been measured and chemical shifts assigned. | [8] |

| FT-IR | Spectra available (KBr-Pellet and ATR-Neat). | [4] |

| UV-Vis | λmax (Xylenes): 598 nm (ε 14200), 642 nm (ε 15600) | [3] |

| Mass Spectrometry | m/e 370 (M+), 327 (M-C₃H₇), 299 (327-CO) for a derivative. | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of Disperse Violet 1, as well as protocols for evaluating its biological and materials science applications.

Synthesis of 1,4-Diaminoanthraquinone

A common method for the synthesis of 1,4-diaminoanthraquinone involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with a source of ammonia. The following protocol is a representative example.

Materials:

-

1,4-dihydroxyanthraquinone (quinizarin)

-

Hydrazine hydrate (85%)

-

Anhydrous dimethylformamide (DMF)

-

Ammonia gas

-

Nitrogen gas

-

High-pressure autoclave

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a 1000 mL high-pressure autoclave, combine 120 g (0.5 mol) of 1,4-dihydroxyanthraquinone, 17.7 g (0.3 mol) of 85% hydrazine hydrate, and 400 g of DMF.[9]

-

Seal the autoclave and purge once with nitrogen gas, followed by a purge with ammonia gas.

-

Begin stirring and introduce ammonia gas until the pressure reaches 0.4 MPa.

-

Heat the mixture to 80°C while maintaining the pressure at 0.4 MPa.

-

Continue the reaction for 3-4 hours, supplying a total of 28-32 g of ammonia gas.

-

After the reaction is complete, close the ammonia inlet and slowly vent the excess ammonia gas through a water trap until the pressure returns to ambient.

-

Increase the temperature to 100°C and continue stirring for 1 hour to remove residual ammonia.

-

Cool the reaction mixture with stirring for approximately 1 hour to 5-10°C and hold at this temperature for 1 hour to promote crystallization.

-

Collect the precipitated product by filtration.

-

Wash the filter cake with 50 g of water.

-

Dry the product in a blasting oven at 70-75°C for 5 hours to yield the leuco form of 1,4-diaminoanthraquinone.[9]

-

The leuco form can be oxidized to 1,4-diaminoanthraquinone by heating in an inert organic diluent in the presence of a dehydrogenation catalyst.[10]

Purification by Recrystallization

Materials:

-

Crude 1,4-diaminoanthraquinone

-

Ethanol

-

Deionized water

-

Heating apparatus (e.g., hot plate with magnetic stirrer)

-

Erlenmeyer flask

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the crude 1,4-diaminoanthraquinone in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.

-

Once fully dissolved, add a small amount of deionized water to the hot solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven.

Characterization Methods

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector.

-

A suitable reversed-phase column (e.g., C18).

Mobile Phase:

-

A gradient of acetonitrile and water is commonly used. The specific gradient will depend on the column and system.

Procedure:

-

Prepare a standard solution of Disperse Violet 1 of known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare the sample solution by dissolving a known amount of the synthesized and purified product in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution at a wavelength corresponding to the maximum absorbance of Disperse Violet 1 (around 548 nm or 254 nm).[11]

-

Determine the purity of the sample by comparing the peak area of the main component to the total peak area.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or 600 MHz).

Sample Preparation:

-

Dissolve the sample in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard.[12]

Acquisition Parameters:

-

For ¹H NMR, standard acquisition parameters are typically sufficient.

-

For ¹³C NMR, a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.[12]

-

Refer to published spectra for expected chemical shifts.[7][8]

Instrumentation:

-

FT-IR spectrometer.

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.[13][14]

-

Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal.[4][14]

Analysis:

-

Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Identify characteristic peaks corresponding to functional groups present in the molecule, such as N-H stretches, C=O stretches, and aromatic C-H and C=C vibrations.[12]

Potential Applications and Experimental Protocols

Inhibition of HIV-1 Protease

Disperse Violet 1 has been investigated as a potential inhibitor of HIV-1 protease. A common method to assess this is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

Materials:

-

Recombinant HIV-1 protease

-

FRET-based HIV-1 protease substrate (e.g., containing a fluorophore and a quencher)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.7)

-

Disperse Violet 1 (test inhibitor)

-

Known HIV-1 protease inhibitor (positive control, e.g., Pepstatin A)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of Disperse Violet 1 in the assay buffer.

-

In a 96-well plate, add the diluted Disperse Violet 1 solutions, a positive control inhibitor, and a no-inhibitor control.

-

Add a solution of HIV-1 protease to each well (except for a blank control).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[15]

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Immediately measure the fluorescence intensity over time in a kinetic mode (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair.[16]

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

-

Determine the percent inhibition for each concentration of Disperse Violet 1 and calculate the IC₅₀ value.

Inhibition of Protein Kinase CK1 Delta

The inhibitory activity of Disperse Violet 1 against protein kinase CK1 delta can be assessed using a variety of kinase assay formats, such as those that measure the phosphorylation of a substrate.

Materials:

-

Recombinant protein kinase CK1 delta

-

Specific peptide substrate for CK1 delta

-

ATP (adenosine triphosphate)

-

Kinase assay buffer

-

Disperse Violet 1 (test inhibitor)

-

Known CK1 delta inhibitor (positive control)

-

Detection reagent (e.g., phosphospecific antibody or ADP-Glo™ Kinase Assay)

-

96-well plate

-

Plate reader (luminescence or fluorescence, depending on the assay format)

Procedure:

-

Prepare serial dilutions of Disperse Violet 1 in the kinase assay buffer.

-

In a 96-well plate, add the diluted Disperse Violet 1, a positive control inhibitor, and a no-inhibitor control.

-

Add the peptide substrate and protein kinase CK1 delta to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of Disperse Violet 1 and determine the IC₅₀ value.

Application in Dye-Sensitized Solar Cells (DSSCs)

Disperse Violet 1 can be explored as a sensitizer in DSSCs. The following is a general workflow for the fabrication and testing of such a solar cell.

Materials:

-

Conductive glass substrates (e.g., FTO or ITO glass)

-

Titanium dioxide (TiO₂) paste

-

Disperse Violet 1

-

A suitable solvent for the dye (e.g., ethanol or a mixture of solvents)

-

Electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple)

-

Counter electrode (e.g., platinum-coated conductive glass)

-

Sealing material

-

Solar simulator

-

Potentiostat/Galvanostat

Procedure:

-

Photoanode Preparation:

-

Deposit a thin layer of TiO₂ paste onto the conductive side of a glass substrate using a technique like screen printing or doctor-blading.

-

Sinter the TiO₂ film at high temperature (e.g., 450°C) to create a porous, crystalline structure.

-

-

Dye Sensitization:

-

Immerse the cooled TiO₂-coated electrode in a solution of Disperse Violet 1 for a sufficient time (e.g., 12-24 hours) to allow for dye adsorption.[17]

-

Rinse the dye-sensitized photoanode with the solvent to remove any non-adsorbed dye molecules.

-

-

Assembly of the DSSC:

-

Assemble the dye-sensitized photoanode with a counter electrode, separated by a thin spacer.

-

Introduce the electrolyte solution into the gap between the electrodes via capillary action.

-

Seal the cell to prevent electrolyte leakage.

-

-

Photovoltaic Characterization:

-

Expose the assembled DSSC to simulated sunlight from a solar simulator.

-

Measure the current-voltage (I-V) characteristics of the cell using a potentiostat/galvanostat to determine key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

-

Conclusion

Disperse Violet 1 is a well-characterized anthraquinone dye with established physicochemical and spectral properties. Beyond its traditional use as a colorant, its chemical structure lends itself to further investigation in the fields of medicinal chemistry and materials science. The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize, purify, and characterize this compound, as well as to explore its potential as a bioactive agent and a functional material in photovoltaic devices. Further research into its specific mechanisms of action and optimization of its performance in various applications is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. ojp.gov [ojp.gov]

- 3. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]

- 4. Disperse Violet 1 | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 1,4-Diamino anthraquinone | 128-95-0 [chemicalbook.com]

- 7. 1,4-Diamino anthraquinone(128-95-0) 1H NMR spectrum [chemicalbook.com]

- 8. impact.ornl.gov [impact.ornl.gov]

- 9. CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body - Google Patents [patents.google.com]

- 10. US3433811A - Production of 1,4-diaminoanthraquinone - Google Patents [patents.google.com]

- 11. ec.europa.eu [ec.europa.eu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. eng.uc.edu [eng.uc.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. benchchem.com [benchchem.com]

- 16. abcam.co.jp [abcam.co.jp]

- 17. chalcogen.ro [chalcogen.ro]

An In-depth Technical Guide to Disperse Violet 1 (CAS No. 128-95-0)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Violet 1, identified by CAS number 128-95-0, is an anthraquinone-based dye known chemically as 1,4-Diaminoanthraquinone.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, toxicological profile, and analytical procedures. Primarily utilized in the textile industry for dyeing synthetic fibers and as a non-oxidative colorant in hair dye formulations, its molecular characteristics and biological interactions are of significant interest to researchers in material science and toxicology.[4][5] This document consolidates quantitative data into structured tables, details key experimental protocols, and presents logical workflows through diagrams to serve as a vital resource for the scientific community.

Physicochemical Properties

Disperse Violet 1 is a synthetic organic compound characterized as a dark violet crystalline solid or powder.[1][2][5] It is soluble in various organic solvents such as acetone, ethanol, and benzene, but insoluble in water.[4][5] This solubility profile is fundamental to its application as a disperse dye for hydrophobic materials.

| Property | Value | Source(s) |

| IUPAC Name | 1,4-diaminoanthracene-9,10-dione | [2][6] |

| Synonyms | C.I. Disperse Violet 1, 1,4-Diaminoanthraquinone, Solvent Violet 11 | [1][2] |

| CAS Number | 128-95-0 | [2] |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [2][6] |

| Molecular Weight | 238.24 g/mol | [2][6] |

| Appearance | Dark violet solid / Black powder | [1][2][4] |

| Melting Point | 268 °C | [1][5] |

| Solubility | Soluble in acetone, ethanol, benzene; Insoluble in water | [4][5] |

| Chemical Class | Anthraquinone Dye | [2] |

Synthesis and Manufacturing

The synthesis of Disperse Violet 1 can be achieved through several chemical pathways. A prevalent industrial method involves the reductive amination of 1,4-dihydroxyanthraquinone (Quinizarin) to form the leuco intermediate, 1,4-diamino-2,3-dihydroanthraquinone, which is subsequently oxidized to yield the final product.[7][8] Another documented method involves the reduction of 1-amino-4-nitro-anthraquinone.[9]

Caption: General synthesis workflow for Disperse Violet 1.

Experimental Protocol: Synthesis from 1-Amino-4-nitro-anthraquinone

This protocol is adapted from a documented laboratory procedure for the synthesis of 1,4-diaminoanthraquinone.[9]

-

Reaction Setup: In a suitable reaction vessel, combine 14 parts of 1-amino-4-nitro-anthraquinone, 100 parts of dimethyl sulphoxide (DMSO), 100 parts of water, and 7 parts of hydrazine hydrate.

-

Heating: Stir the mixture and gradually heat to 60°C over a period of 50 minutes.

-

pH Adjustment: Adjust the pH of the reaction mass to 9-10 by the addition of a 30% aqueous sodium hydroxide solution.

-

Reaction Completion: Continue stirring the mixture at 70°C for approximately 4 hours, monitoring for the disappearance of the starting material via chromatography (e.g., TLC).

-

Precipitation: Pour the reaction mass into 800 parts of water to precipitate the product.

-

Isolation and Purification: Filter the precipitate and wash with water until the filtrate is neutral and colorless.

-

Drying: Dry the purified solid to obtain 1,4-diamino-anthraquinone. The expected melting point of the product is in the range of 258°-260°C.[9]

Toxicological Profile

The toxicological profile of Disperse Violet 1 indicates concerns related to skin sensitization and potential genotoxicity. It is classified as a skin irritant and a skin sensitizer.[1][3][10] In vivo and in vitro studies have been conducted to assess its safety profile, particularly in the context of its use in cosmetic products.

Table 1: Acute and Repeated-Dose Toxicity Data

| Endpoint | Species | Route | Value / Observation | Source(s) |

| Acute Oral Toxicity (LD₅₀) | Rat | Oral | 5,790 mg/kg | [1] |

| Sub-chronic Toxicity (13-week) | Rat | Oral (diet) | No adverse effects observed at 500 ppm. | [3][5] |

| Sub-chronic Toxicity (90-day) | Rat | Oral | Liver hypertrophy and increased cholesterol in males at 20 mg/kg/day. | [3] |

| No-Observed-Adverse-Effect Level (NOAEL) | Rat | Oral | 1.21 mg/kg/day (from sub-chronic studies) | [5] |

| Irritation | - | Skin/Eye | Causes skin and eye irritation. | [1] |

Table 2: Genotoxicity and Sensitization Data

| Assay Type | System | Result | Source(s) |

| Gene Mutation | Bacteria (Ames Test) | Genotoxic (mutagenic) | [11] |

| Unscheduled DNA Synthesis | Rat Hepatocytes (in vivo) | Study conducted, indicates genotoxicity assessment. | [11] |

| Skin Sensitization | Mouse (LLNA) | Positive (Skin sensitizer) | [3] |

| Skin Sensitization | Human (HRIPT) | Positive (1-3% of subjects showed sensitization) | [5] |

Analytical Methods

The detection and quantification of Disperse Violet 1 in various matrices are typically performed using chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method for semi-quantitative screening.[12] High-performance liquid chromatography (HPLC) coupled with detectors like mass spectrometry (LC-MS) is also employed for analysis.

Caption: Analytical workflow for screening Disperse Violet 1 using GC-MS.

Experimental Protocol: GC-MS Screening Analysis

The following protocols are for the semi-quantitative determination of Disperse Violet 1 in textile auxiliary samples.[12]

A. Headspace Analysis

-

Sample Preparation: Weigh approximately 10 mg of the sample into a 20-22 mL headspace vial.

-

Sealing: Securely cap and crimp the vial with a PTFE/Silicone septum.

-

Incubation: Heat the sealed vial at 120°C for 25 minutes in the headspace sampler.

-

Analysis: Inject the resulting vapor from the vial into the GC-MS for analysis.

B. Acetone Extraction Analysis

-

Sample Preparation: Weigh approximately 100 mg of the sample into a glass vial.

-

Extraction: Add 5.0 mL of acetone to the vial and cap tightly. Sonicate the sample in a bath at 40°C for 10 minutes.

-

Filtration: Filter an aliquot of the acetone extract using a 0.45 µm PTFE syringe filter into a 2 mL analysis vial.

-

Analysis: Inject the filtered liquid extract into the GC-MS for analysis.

Applications and Mechanism of Action

The primary application of Disperse Violet 1 is as a colorant. Its utility stems from its chemical structure, which allows it to impart a stable and vibrant violet color to various substrates.

Table 3: Summary of Applications

| Industry | Application | Mechanism of Action | Source(s) |

| Textile | Dyeing of synthetic fibers (Polyester, Nylon, Acetate) | As a non-ionic, non-polar molecule, it is applied as an aqueous dispersion. It diffuses into the hydrophobic fiber structure and is retained by intermolecular forces. | [4] |

| Cosmetics | Non-oxidative hair dye | Acts as a direct dye, physically lodging in or on the hair shaft without a chemical reaction (oxidation) to develop the color. | [5][13] |

| Specialty | Colored smoke formulations | Used in combination with other dyes to produce colored smoke for signals and pyrotechnics. | [7] |

Safety and Handling

Based on available safety data, Disperse Violet 1 requires careful handling to minimize exposure. It is identified as a substance that may cause skin and eye irritation, respiratory irritation, and allergic skin reactions.[1][10] Additionally, as a fine powder, it may form combustible dust concentrations in the air.[1]

GHS Hazard Statements:

-

H301: Toxic if swallowed.[10]

-

H315+H320: Causes skin and eye irritation.[1]

-

H317: May cause an allergic skin reaction.[10]

-

H335: May cause respiratory irritation.[1]

-

H373: May cause damage to organs through prolonged or repeated exposure.[10]

Precautionary Measures:

-

Use only in a well-ventilated area.[1]

-

Avoid breathing dust.[1]

-

Wear protective gloves, clothing, and eye protection.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Contaminated work clothing should not be allowed out of the workplace.[10]

References

- 1. kochcolor.com [kochcolor.com]

- 2. Disperse Violet 1 | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Diaminoanthraquinone - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 1,4-Diaminoanthraquinone Disperse Violet 1, CasNo.128-95-0 Hangzhou Fonlynn Health Technology Co., Ltd. China (Mainland) [fonlynn.lookchem.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. Disperse Violet 1 | CAS 128-95-0 | LGC Standards [lgcstandards.com]

- 7. 1,4-Diamino-2,3-dihydroanthraquinone - Wikipedia [en.wikipedia.org]

- 8. US3433811A - Production of 1,4-diaminoanthraquinone - Google Patents [patents.google.com]

- 9. 1,4-Diamino anthraquinone synthesis - chemicalbook [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. ec.europa.eu [ec.europa.eu]

- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 13. www2.mst.dk [www2.mst.dk]

Disperse Violet 1: A Technical Overview for Researchers

An In-depth Guide to the Molecular and Safety Profile of C.I. Disperse Violet 1

Disperse Violet 1, also known by its chemical name 1,4-diaminoanthraquinone, is a synthetic dye belonging to the anthraquinone class.[1][2] It is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acetate, owing to its vibrant color and good fastness properties.[3][4] Additionally, it finds application in semi-permanent hair dye formulations.[5] This technical guide provides a comprehensive overview of its chemical properties, and a summary of key experimental methodologies for its analysis and safety assessment, targeted towards researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

Disperse Violet 1 is characterized by the following molecular and physical properties. The quantitative data is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [1][2][6][7][8] |

| Molecular Weight | 238.24 g/mol | [1][2][6][7] |

| CAS Number | 128-95-0 | [1][4][6] |

| Appearance | Dark violet solid or black powder | [2] |

| Melting Point | 266.9 – 267.4 °C | [5] |

| Solubility | Soluble in acetone, ethanol, benzene, and linseed oil; Insoluble in water. | [3][9] |

Experimental Protocols and Methodologies

The safety and application of Disperse Violet 1 have been evaluated through various toxicological and analytical studies. While complete, step-by-step protocols are often proprietary or detailed within specific regulatory submissions, the following sections outline the methodologies for key experiments based on available scientific literature and regulatory documents.

Chromatographic Analysis in Textiles

A common method for the detection and quantification of synthetic dyes like Disperse Violet 1 in textile samples is Liquid Chromatography with tandem mass spectrometry (LC/MS/MS). The following is a generalized protocol that can be adapted for Disperse Violet 1.

Objective: To screen and quantify Disperse Violet 1 in a textile matrix.

Instrumentation:

-

UHPLC system coupled with a triple quadrupole mass spectrometer (LCMS).

-

A suitable C18 analytical column.

Sample Preparation:

-

Extract a known weight (e.g., 1 gram) of the textile sample with a suitable solvent such as methanol.

-

Facilitate extraction using sonication at an elevated temperature (e.g., 50°C) for a set duration (e.g., 30 minutes).

-

Centrifuge the sample to separate the solid matrix from the supernatant.

-

Filter the supernatant through a 0.22 µm filter.

-

Evaporate the solvent and reconstitute the residue in a mobile phase-compatible diluent before injection into the LC/MS/MS system.

LC/MS/MS Conditions:

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and an organic solvent like methanol or acetonitrile (B).

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, optimized for the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) using precursor and product ion transitions specific to Disperse Violet 1.

Toxicological Assessment: Skin Sensitization

The potential of Disperse Violet 1 to cause skin sensitization has been a key area of investigation, often following OECD guidelines. A Human Repeated Insult Patch Test (HRIPT) is a common method.

Objective: To determine the potential of a substance to induce skin sensitization in human subjects.

Methodology Outline (based on HRIPT principles):

-

Induction Phase: A solution or patch containing Disperse Violet 1 at a specific concentration in a suitable vehicle is applied repeatedly to the same site on the skin of volunteers for a number of applications over several weeks.

-

Rest Period: A period of about two weeks with no application of the substance follows the induction phase.

-

Challenge Phase: A patch containing the test substance is applied to a new skin site.

-

Evaluation: The challenge site is observed for signs of an allergic reaction (e.g., erythema, edema) at specified time points (e.g., 24 and 48 hours) after patch removal and scored according to a standardized scale.

Mutagenicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

The mutagenic potential of Disperse Violet 1 has been evaluated using the Ames test, which follows OECD Guideline 471.

Objective: To assess the potential of a substance to induce gene mutations in bacteria.

Methodology Outline:

-

Test Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of Disperse Violet 1.

-

Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking histidine. The plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Logical Workflow for Safety Assessment

The following diagram illustrates a general logical workflow for the safety assessment of a chemical substance like Disperse Violet 1, based on the types of studies mentioned in regulatory evaluations.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Disperse Violet 1 | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. 1,4-Diaminoanthraquinone Disperse Violet 1, CasNo.128-95-0 Hangzhou Fonlynn Health Technology Co., Ltd. China (Mainland) [fonlynn.lookchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. ec.europa.eu [ec.europa.eu]

The Solubility Profile of Disperse Violet 1 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 1, chemically known as 1,4-diaminoanthraquinone, is a synthetic dye belonging to the anthraquinone class. Its vibrant violet hue and stability make it a compound of interest in various industrial applications, including textiles and plastics. For researchers, scientists, and professionals in fields such as drug development, understanding the solubility of Disperse Violet 1 in a range of organic solvents is crucial for its application in experimental assays, as a staining agent, or as a model compound in formulation studies. This technical guide provides a comprehensive overview of the known solubility of Disperse Violet 1, detailed experimental protocols for its determination, and a workflow for solubility assessment.

Core Physicochemical Properties of Disperse Violet 1

| Property | Value | Reference |

| Chemical Name | 1,4-diaminoanthracene-9,10-dione | |

| Synonyms | C.I. 61100, Solvent Violet 11 | [1] |

| CAS Number | 128-95-0 | |

| Molecular Formula | C₁₄H₁₀N₂O₂ | |

| Molecular Weight | 238.24 g/mol | |

| Appearance | Dark violet to black powder | [2] |

| Melting Point | 265-269 °C (decomposes) | [3] |

Quantitative Solubility Data

The solubility of Disperse Violet 1 varies significantly across different organic solvents, a critical consideration for its use in solution-based applications. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Reference |

| Water | H₂O | 0.16 mg/L | 20 | [4] |

| Ethanol | C₂H₅OH | 0.1% (w/w) | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 9% (w/w) | Not Specified | [4] |

| Acetone | C₃H₆O | Soluble | Not Specified | [5][6] |

| Benzene | C₆H₆ | Soluble | Not Specified | [3][6] |

| Pyridine | C₅H₅N | Soluble | Not Specified | [2][3] |

| Aniline (hot) | C₆H₅NH₂ | Slightly Soluble | Not Specified | [2][3] |

| Linseed Oil | N/A | Soluble | Not Specified | [7][8] |

| Nitrobenzene | C₆H₅NO₂ | Soluble | Not Specified | [1] |

Experimental Protocol: Determination of Solubility via UV-Vis Spectroscopy

The following protocol outlines a reliable method for the quantitative determination of Disperse Violet 1 solubility in an organic solvent of interest, adapted from methodologies used for similar anthraquinone derivatives.

Objective: To determine the saturation solubility of Disperse Violet 1 in a specific organic solvent at a controlled temperature.

Materials:

-

Disperse Violet 1 (high purity)

-

Organic solvent of choice (analytical grade)

-

Volumetric flasks (various sizes)

-

Pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis spectrophotometer

-

Thermostatically controlled shaker or water bath

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Disperse Violet 1 to a known volume of the organic solvent in a sealed container. The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

After the equilibration period, allow the solution to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to prevent scattering effects during spectrophotometric analysis.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of Disperse Violet 1 in the same organic solvent with a known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Disperse Violet 1 in the chosen solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Absorbance Measurement of the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted saturated solution.

-

Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility of Disperse Violet 1 in the solvent at the specified temperature.

-

Experimental Workflow

Caption: Experimental workflow for determining the solubility of Disperse Violet 1.

Logical Relationships in Solubility Determination

Caption: Key factors influencing the determination of solubility.

References

- 1. CAS 128-95-0 1,4-Diaminoanthraquinone - CAS Chemical [chemicalcas.com]

- 2. 1,4-Diamino anthraquinone - Safety Data Sheet [chemicalbook.com]

- 3. 1,4-Diamino anthraquinone | 128-95-0 [chemicalbook.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. 1,4-Diaminoanthraquinone Disperse Violet 1, CasNo.128-95-0 Hangzhou Fonlynn Health Technology Co., Ltd. China (Mainland) [fonlynn.lookchem.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. specialchem.com [specialchem.com]

- 8. China Disperse Violet 1 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]

Disperse Violet 1: A Technical Guide to Photophysical and Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical and spectral properties of Disperse Violet 1 (C.I. 61100), a synthetic anthraquinone dye.[1] Known chemically as 1,4-diaminoanthraquinone, this compound is utilized in various industrial applications, including as a colorant for synthetic fibers like polyester and in semi-permanent hair dye formulations.[2][3] Its molecular structure, characterized by an anthraquinone core with two amino substituents, is the basis for its distinct color and spectral behavior.[1]

Molecular Structure and Identifiers:

-

IUPAC Name: 1,4-diaminoanthracene-9,10-dione[4]

-

Synonyms: C.I. 61100, 1,4-Diaminoanthraquinone, Solvent Violet 11[1][4][5]

Photophysical and Spectral Characteristics

The photophysical properties of Disperse Violet 1 are governed by its electronic structure. The anthraquinone skeleton acts as the chromophore, and the electron-donating amino groups (-NH₂) function as auxochromes, which modify the absorption and emission characteristics of the molecule.

UV-Visible Absorption and Solvatochromism

Disperse Violet 1 exhibits strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its bright purple color.[1] The position of the maximum absorption wavelength (λ_max) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[6][7] In different solvents, the extent of stabilization of the electronic ground and excited states changes, leading to a shift in the energy gap and, consequently, a shift in the absorption peak.[7] Generally, for dyes with intramolecular charge-transfer (ICT) character, an increase in solvent polarity can lead to a bathochromic (red) shift in the absorption spectrum.[7]

Table 1: UV-Visible Absorption Data for 1,4-Diaminoanthraquinone Derivatives

| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| Dichloromethane | ~590-620 | Not Reported | Data for π-extended DAAQ derivatives.[8] |

| Poly(methyl methacrylate) | 601.5 | 11,640,000 (a₁cm¹%) | For a polymeric dye derived from 1,4-diaminoanthraquinone and maleic acid.[9] |

| Poly(methyl methacrylate) | 591.0 | 11,610,000 (a₁cm¹%) | For a polymeric dye derived from 1,4-diaminoanthraquinone and succinic acid.[9] |

| Poly(methyl methacrylate) | 589.0 | 11,560,000 (a₁cm¹%) | For a polymeric dye derived from 1,4-diaminoanthraquinone and adipic acid.[9] |

Note: Data for Disperse Violet 1 in common monomeric solvents is not extensively detailed in the literature. The table presents data for closely related derivatives to illustrate typical absorption ranges.

Fluorescence Properties

While many simple anthraquinones are weakly fluorescent, the presence of amino substituents can enhance fluorescence emission.[10] Key parameters include the emission wavelength (λ_em), Stokes shift (the difference between λ_max of absorption and emission), and fluorescence quantum yield (Φ_f), which measures the efficiency of the fluorescence process. The fluorescence of aminoanthraquinones is also subject to solvatochromic effects, often showing a significant red shift in emission wavelength with increasing solvent polarity due to stabilization of the charge-transfer excited state.[11][12]

Quantitative fluorescence data such as quantum yield and lifetime for Disperse Violet 1 are not widely reported, suggesting it may have a low quantum yield, a common characteristic for dyes with efficient non-radiative decay pathways.[13]

Table 2: Fluorescence Emission Data for Related Aminoanthraquinone Derivatives

| Compound | Solvent | Excitation λ_ex (nm) | Emission λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |

|---|---|---|---|---|---|

| RBS3 (Anthraquinone Derivative) | Deionized Water | 420 | 556 | - | Not Reported |

| CE8 (Anthraquinone Derivative) | Deionized Water | 276 | 406 | - | Not Reported |

| 1,5-Diaminoanthracene | Various | ~480-500 | ~510-570 | ~2000-2600 | 0.12–0.53 |

Note: This table includes data for other fluorescent anthraquinone derivatives to provide context due to the scarcity of specific data for Disperse Violet 1.[12][14]

Experimental Protocols

The following sections detail generalized protocols for measuring the spectral properties of dyes like Disperse Violet 1.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum.[10]

-

Sample Preparation:

-

Accurately weigh a small quantity of Disperse Violet 1 powder.

-

Dissolve the compound in a suitable UV-grade solvent (e.g., ethanol, DMSO, chloroform) to create a stock solution of known concentration (typically 10⁻³ to 10⁻⁴ M).[10]

-

From the stock solution, prepare a dilute sample solution with a final concentration that results in a maximum absorbance between 0.1 and 1.0 for optimal accuracy.

-

-

Instrumentation and Measurement:

-

Power on the UV-Vis spectrophotometer and allow the lamps to stabilize.[10]

-

Set the desired wavelength scan range (e.g., 200–800 nm).[10]

-

Fill a clean quartz cuvette with the pure solvent to serve as the blank/reference.

-

Perform a baseline correction or "auto zero" with the blank cuvette in the spectrophotometer's beam path.[10]

-

Replace the blank cuvette with a matched cuvette containing the sample solution.

-

Acquire the absorption spectrum of the sample.[10]

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) from the resulting spectrum.[10]

-

If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Fluorescence Spectroscopy

This protocol describes the measurement of a fluorescence emission spectrum.[10]

-

Sample Preparation:

-

Prepare a very dilute solution of the dye in a fluorescence-grade solvent.

-

The concentration must be low enough to ensure the absorbance at the excitation wavelength is less than 0.1.[10] This is critical to avoid inner-filter effects, where emitted light is reabsorbed by other dye molecules.

-

-

Instrumentation and Measurement:

-

Turn on the spectrofluorometer and allow the excitation lamp (typically Xenon) to stabilize.[10]

-

Set the excitation monochromator to a wavelength where the dye absorbs light, often its λ_max.

-

Set the emission monochromator to scan a wavelength range starting just above the excitation wavelength to the near-infrared region.

-

Acquire the emission spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence intensity (λ_em).

-

Calculate the Stokes shift in nanometers (λ_em - λ_abs) or convert to wavenumbers (cm⁻¹) for a more accurate energy representation.

-

Visualized Workflow and Logical Relationships

While Disperse Violet 1 is not involved in biological signaling pathways, its characterization follows a well-defined experimental workflow. The following diagram illustrates the logical process for analyzing its photophysical properties.

Caption: Experimental workflow for the photophysical analysis of Disperse Violet 1.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. fonlynn.lookchem.com [fonlynn.lookchem.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. Disperse Violet 1 | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvatochromism - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scirp.org [scirp.org]

- 10. benchchem.com [benchchem.com]

- 11. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]

- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

"Disperse Violet 1" safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for Disperse Violet 1 (CAS No. 128-95-0). The information is compiled from various safety data sheets and scientific reviews to ensure a thorough understanding of the potential hazards and necessary safety measures when working with this compound.

Chemical and Physical Properties

Disperse Violet 1, also known as 1,4-diaminoanthraquinone, is a dark violet to black solid.[1][2] It is primarily used as a dye, particularly in the textile industry for synthetic fibers.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₀N₂O₂ | [1][3] |

| Molecular Weight | 238.24 g/mol | [1][3] |

| CAS Number | 128-95-0 | [1][4] |

| Appearance | Dark violet solid / Black powder | [1] |

| Melting Point | 266.9 – 267.4 °C / 270°C (lit.) | [2][5] |

| Solubility | Water: 0.16 mg/L; Ethanol: 0.1 weight %; DMSO: 9 % (w/w). Soluble in acetone, benzene, and pyridine. | [2][3][5] |

| Vapor Pressure | <1 hPa (25 °C) | [2] |

| Density | 1.456 g/cm³ | [2] |

Hazard Identification and Classification

Disperse Violet 1 is classified as a hazardous substance with acute oral toxicity, the potential for skin sensitization, and the risk of organ damage through prolonged or repeated exposure.[4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[4][6] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[4] |

GHS Pictograms:

Signal Word: Danger

[4]### 3. Toxicological Information

Acute oral toxicity studies have been conducted on rats and mice. W[5]hile some mutagenic activity was observed in one bacterial test, a long-term dermal application study of a hair dye formulation containing Disperse Violet 1 was not found to be carcinogenic.

[7]| Toxicity Data | Value | Species | Source(s) | |---|---|---|---| | Acute Oral LD50 | 3.50 g/kg bw | Female Rats | |[5] | Acute Oral LD50 | 3.30 g/kg bw | Male Rats | |[5] | Acute Oral LD50 | 820 mg/kg bw | Mice | |[5]

Experimental Protocols

Detailed experimental protocols for the toxicological studies were not fully available in the public domain. However, summaries from regulatory bodies provide some insight into the methodologies used.

Sub-chronic Oral Toxicity Study (Summary): A 13-week oral toxicity study was performed on Wistar rats. The animals were administered 1,4-Diamino-anthraquinone in their diet at a concentration of 500 ppm. Another study on Sprague-Dawley rats involved a dye formulation containing 16% 1,4-Diamino-anthraquinone administered in the diet at concentrations of 0.01%, 0.0316%, and 0.1%. O[8]bservations included clinical signs, body weight, food consumption, and pathological changes. No mortality was observed, though staining of the fur was noted at mid and high doses.

[8]### 5. Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood. *[9][10] Ensure eyewash stations and safety showers are readily accessible.

[9][10]Personal Protective Equipment:

| PPE | Specification | Purpose | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To protect eyes from dust and splashes. | |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. | |

| Skin and Body Protection | Impervious clothing, such as a lab coat. | To minimize skin exposure. | |

| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | To prevent inhalation of dust or aerosols. |

General Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing. *[11] Do not eat, drink, or smoke when using this product. *[4] Wash hands thoroughly after handling. *[4][11] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

[4][6]### 6. Emergency Procedures

Immediate and appropriate action is required in case of accidental exposure or release.

First Aid Measures:

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation or a rash occurs, get medical help. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | |

| Ingestion | IF SWALLOWED: Get emergency medical help immediately. Rinse mouth with water. Do NOT induce vomiting. |

Accidental Release Measures: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation. A[9]void dust formation. U[4]se personal protective equipment. F[4]or containment, vacuum or sweep up the material and place it into a suitable disposal container. P[9]revent the product from entering drains.

[9]### 7. Logical Workflow for Handling a Disperse Violet 1 Spill

The following diagram illustrates the logical steps to be taken in the event of a Disperse Violet 1 spill.

Caption: Workflow for a Disperse Violet 1 spill response.

Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated area. K[9][10]eep containers tightly closed and locked up.

[4][9]Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

References

- 1. Disperse Violet 1 | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Diamino anthraquinone - Safety Data Sheet [chemicalbook.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. echemi.com [echemi.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. ec.europa.eu [ec.europa.eu]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

Unveiling the Toxicological Profile of Disperse Violet 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Disperse Violet 1 (C.I. 61100; CAS No. 128-95-0), an anthraquinone-based dye. The information is compiled from scientific literature and regulatory assessments to support safety and risk evaluations.

Chemical and Physical Properties

Disperse Violet 1 is a synthetic dye characterized by its violet powder appearance. It is soluble in organic solvents such as acetone and ethanol but insoluble in water.[1][2]

| Property | Value | Reference |

| Chemical Name | 1,4-diaminoanthracene-9,10-dione | [3] |

| Synonyms | C.I. 61100, 1,4-Diaminoanthraquinone | [3][4] |

| CAS Number | 128-95-0 | [4] |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [1][4] |

| Molecular Weight | 238.24 g/mol | [3][4] |

| Physical State | Dark violet solid/Black powder | [3] |

| Solubility | Soluble in acetone, ethanol, benzene; Insoluble in water | [1][2] |

Toxicological Data

Acute Toxicity

Disperse Violet 1 exhibits low acute oral toxicity.

| Species | Route | Endpoint | Value | Reference |

| Rat (male) | Oral | LD₅₀ | > 5000 mg/kg bw | [5] |

| Rat (female) | Oral | LD₅₀ | > 5000 mg/kg bw | [5] |

Skin and Eye Irritation

The dye is considered to be a non-irritant to the skin and a mild irritant to the eyes.

| Test | Species | Concentration | Result | Reference |

| Skin Irritation | Rabbit | 100% | Non-irritant | [5] |

| Eye Irritation | Rabbit | 5% in distilled water | Mildly irritating | [5] |

Skin Sensitization

Disperse Violet 1 is considered a skin sensitizer.

| Test | Species | Result | Reference |

| Local Lymph Node Assay (LLNA) | Mouse | Sensitizer | [5] |

| Human Repeated Insult Patch Test (HRIPT) | Human | Some evidence of sensitization | [5] |

Subchronic Toxicity

A 90-day oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL).

| Species | Duration | NOAEL | Key Findings | Reference |

| Rat | 90 days | 20 mg/kg bw/day | Diffuse midzonal/centrilobular liver hypertrophy and increased cholesterol in males at the highest dose (60 mg/kg bw/day). | [5] |

Genotoxicity

Disperse Violet 1 has shown some evidence of mutagenic potential in in vitro studies, but in vivo studies were negative.

| Test System | Metabolic Activation | Result | Reference |

| In Vitro | |||

| Ames Test (S. typhimurium) | With and without | Positive in some strains at high concentrations | [5] |

| Mouse Lymphoma Assay | With and without | Positive | [5] |

| Chromosome Aberration Test (Human Lymphocytes) | With and without | Positive | [5] |

| In Vivo | |||

| Micronucleus Test (Mouse) | N/A | Negative | [5] |

Carcinogenicity

Long-term dermal application studies in mice did not show evidence of carcinogenicity.

| Species | Route | Duration | Result | Reference |

| Mouse | Dermal | 18 months | No evidence of carcinogenicity | [5] |

Reproductive and Developmental Toxicity

A combined oral subchronic, teratogenicity, reproduction, and dominant lethal study in rats showed no adverse effects on reproductive parameters.

| Species | Study Type | NOAEL (Maternal and Developmental) | Key Findings | Reference |

| Rat | Combined Subchronic, Teratogenicity, Reproduction, and Dominant Lethal Study | ≥ 150 mg/kg bw/day | No adverse effects on fertility, reproductive performance, or fetal development. | [5] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA.

-

Methodology: The plate incorporation method was used. Disperse Violet 1 was tested at various concentrations (typically up to 5000 µ g/plate ) in the presence and absence of a metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).

-

Evaluation Criteria: A positive response was defined as a reproducible, dose-related increase in the number of revertant colonies of at least twofold over the solvent control.

In Vivo Micronucleus Test

-

Test System: NMRI mice.

-

Methodology: Animals were administered Disperse Violet 1 orally by gavage, typically at three dose levels. Bone marrow was harvested at 24 and 48 hours after treatment. Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei.

-

Evaluation Criteria: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group was considered a positive result.

90-Day Oral Toxicity Study

-

Test System: Wistar rats.

-

Methodology: Disperse Violet 1 was administered daily by gavage for 90 days at three dose levels (e.g., 5, 20, and 60 mg/kg bw/day). A control group received the vehicle only. Clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis were monitored throughout the study. At termination, a full necropsy and histopathological examination of organs were performed.

-

Evaluation Criteria: The No Observed Adverse Effect Level (NOAEL) was determined as the highest dose at which no biologically significant adverse effects were observed.

Visualizations

References

The Enduring Legacy of Anthraquinone Dyes: From Ancient Textiles to Modern Medicine

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the historical development and diverse applications of anthraquinone dyes. Tailored for researchers, scientists, and drug development professionals, this document delves into the rich history of these compounds, their chemical properties, synthesis, and their significant impact on both the textile industry and modern therapeutics.

Historical Development: A Journey Through Time

The story of anthraquinone dyes is a vivid illustration of the progression from natural colorants to synthetic chemistry. For millennia, natural anthraquinones were prized for their brilliant and lasting colors. The most notable of these was alizarin, the red dye extracted from the roots of the madder plant (Rubia tinctorum), which has been found in Egyptian tombs and was used extensively throughout the ancient world.[1][2] Another significant natural anthraquinone dye is carminic acid, derived from cochineal insects.[1][2]

The modern era of anthraquinone dyes began in the mid-19th century with the rise of synthetic organic chemistry. A pivotal moment came in 1868 when German chemists Carl Graebe and Carl Liebermann determined the chemical structure of alizarin to be a derivative of anthraquinone.[3] This discovery was swiftly followed by their successful synthesis of alizarin from anthracene, a coal tar derivative, in 1869.[4][5][6] Remarkably, British chemist William Henry Perkin independently achieved the same synthesis around the same time, though the German team filed their patent first.[7][8] This breakthrough marked the first time a natural dye was synthetically produced, effectively launching the synthetic anthraquinone dye industry and leading to the collapse of the madder trade.[3][4][7]

The early 20th century saw a rapid expansion in the range of synthetic anthraquinone dyes. In 1901, the German chemist Rene Bohn synthesized Indanthren Blue RS (indanthrone), a vat dye with exceptional fastness properties, which became a commercial success.[9] This period also saw the development of sulfonated anthraquinones, which provided bright, lightfast dyes for wool, and unsulfonated versions that served as disperse dyes for new synthetic fibers.[9] Today, anthraquinone dyes constitute the second largest class of commercial colorants after azo dyes.[9]

Chemical Structure and Classification

Anthraquinone dyes are characterized by a core structure of anthraquinone, a tricyclic aromatic ketone. While anthraquinone itself is colorless, the introduction of electron-donating substituents, such as hydroxyl (-OH) or amino (-NH2) groups, at specific positions on the rings results in vibrant colors ranging from red to blue.[2]

These dyes are broadly classified based on their application method, which is determined by their chemical structure:

-

Vat Dyes: Insoluble in water, these dyes are applied in a reduced, soluble "leuco" form, which has an affinity for the fiber. Subsequent oxidation on the fiber regenerates the insoluble dye, trapping it within the fiber matrix. This process results in excellent wash and light fastness.

-

Disperse Dyes: These are non-ionic dyes with low water solubility, designed for dyeing hydrophobic synthetic fibers like polyester and acetate. They are applied as a fine aqueous dispersion.

-

Acid Dyes: Containing sulfonic acid groups (-SO3H), these dyes are water-soluble and are used for dyeing protein fibers like wool and silk, as well as nylon. The dyeing process involves ionic bonding between the dye's anionic groups and the fiber's cationic sites.

-

Mordant Dyes: These dyes require a mordant, typically a metal salt, to fix the dye to the fiber. The dye forms an insoluble complex with the mordant and the fiber. Alizarin is a classic example of a mordant dye.

-

Reactive Dyes: These dyes contain a reactive group that forms a covalent bond with the fiber, resulting in exceptional wash fastness.

Synthesis of Anthraquinone Dyes

The synthesis of anthraquinone dyes typically begins with the production of the anthraquinone core, followed by the introduction of various functional groups.

Synthesis of the Anthraquinone Core

A common industrial method for synthesizing the anthraquinone core is the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization of the resulting 2-benzoylbenzoic acid.

Functionalization of the Anthraquinone Core

Once the anthraquinone core is obtained, various functional groups can be introduced through reactions such as sulfonation, nitration, halogenation, and amination. A particularly important reaction for the synthesis of many aminoanthraquinone dyes is the Ullmann condensation, where an aryl halide is coupled with an amine in the presence of a copper catalyst.

Applications of Anthraquinone Dyes

While renowned for their use in textiles, the applications of anthraquinone dyes and their derivatives extend into the realms of medicine and functional materials.

Textile Applications

Anthraquinone dyes are widely used in the textile industry for their bright colors and excellent fastness properties, particularly lightfastness.[10] They are used to dye a variety of fibers, including cotton, wool, silk, polyester, and nylon.[10]

Table 1: Fastness Properties of Selected Anthraquinone Disperse Dyes on Polyester

| Dye | C.I. Name | Light Fastness (Xenon Arc) | Wash Fastness (Staining) | Sublimation Fastness | Rubbing Fastness (Wet/Dry) |

| Disperse Blue 56 | 63285 | 6-7 | 4-5 | 4-5 | 4 / 4 |

| Disperse Red 60 | 60756 | 6 | 4-5 | - | Good |

Note: Fastness is typically rated on a scale of 1 to 5 or 1 to 8, with higher numbers indicating better fastness.

Medicinal and Drug Development Applications

The planar, polycyclic structure of anthraquinones allows them to intercalate with DNA, a property that has been exploited in the development of anticancer drugs.[8][9]

4.2.1. Anthracyclines

The anthracyclines, such as doxorubicin and daunorubicin, are a major class of chemotherapy drugs.[8] They are believed to exert their anticancer effects through several mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[8]

4.2.2. Emodin and Other Natural Anthraquinones

Emodin, a naturally occurring anthraquinone found in plants like rhubarb, has demonstrated a range of anticancer activities.[5][6] It has been shown to inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines.[5][6] The anticancer effects of emodin are mediated through the modulation of several signaling pathways, including the PI3K/Akt and MAPK pathways.[5][6]

Table 2: In Vitro Anticancer Activity of Selected Anthraquinone Derivatives against MCF-7 Breast Cancer Cells

| Compound | IC50 (µM) | Key Structural Differences from Emodin |

| Emodin | 35.62 | - |

| Aloe-emodin | 9.872 | Replacement of the methyl group at C6 with a hydroxymethyl group. |

| Rhein | 34.42 | Carboxylic acid group at C2, hydroxyl groups at C4 and C5, and lacks the methyl and hydroxyl groups at C6 and C1,3,8 respectively. |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Synthesis of 1,4-Diaminoanthraquinone

This protocol describes the synthesis of 1,4-diaminoanthraquinone from 1,4-dihydroxyanthraquinone.

Materials:

-

1,4-dihydroxyanthraquinone

-

Hydrazine hydrate

-

Dimethyl sulfoxide (DMSO)

-

Ammonia gas

-

Aqueous sodium hydroxide solution (30%)

Procedure:

-

In a reaction vessel, combine 14 parts of 1-amino-4-nitro-anthraquinone, 100 parts of dimethyl sulfoxide, 100 parts of water, and 7 parts of hydrazine hydrate.[3]

-

Stir the mixture at 40°C.[3]

-

Gradually heat the mixture to 60°C over 50 minutes.[3]

-

Adjust the pH of the reaction mass to 9-10 by adding approximately 2.7 parts of 30% aqueous sodium hydroxide solution.[3]

-

Continue stirring the reaction mass at 70°C for 4 hours, monitoring the reaction by chromatography until the starting material is no longer detected.[3]

-

Pour the reaction mass into 800 parts of water.[3]

-

Filter the precipitate, wash with water until the filtrate is neutral and colorless, and then dry to obtain 1,4-diaminoanthraquinone.[3]

Evaluation of Anticancer Activity using the MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxicity of an anthraquinone compound on a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 breast cancer cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Anthraquinone compound of interest (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in complete medium and incubate for 24 hours to allow for cell attachment.[11]

-

Prepare serial dilutions of the anthraquinone compound in serum-free medium.

-

After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of the anthraquinone compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Following the treatment incubation, remove the medium and wash the cells with PBS.[8][11]

-

Add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[8][11]

-